molecular formula C11H7ClO5S B2734393 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-29-8

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid

Cat. No.: B2734393
CAS No.: 61942-29-8
M. Wt: 286.68
InChI Key: GQBDPMWDUUVAKD-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)furan-2-carboxylic acid
  • 5-(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid
  • 5-(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid

Uniqueness

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is unique due to the presence of both the sulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxylic acid group, and a sulfonyl moiety attached to a chlorophenyl group. These structural components contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes, disrupting critical biochemical pathways. For instance, it may interact with Methionine aminopeptidase, affecting protein synthesis in bacterial cells.
  • Signaling Pathways : The compound modulates pathways related to inflammation, cell proliferation, and apoptosis, which are vital in cancer progression and treatment.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. In qualitative assays, compounds similar to this compound produced significant growth inhibition zones .
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus9
    Enterococcus faecium15
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values comparable to established anticancer drugs .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially reducing inflammation in various models .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of related compounds against multiple bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that the presence of the sulfonyl group enhances activity against pathogens .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that the compound inhibited cell growth effectively, with mechanisms involving apoptosis induction .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a complex mechanism of action that warrants further investigation .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBDPMWDUUVAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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